2-(Trimethylsilyl)-5-methylthiophene

Protiodesilylation kinetics Structure–reactivity relationships Thiophene silyl cleavage

2-(Trimethylsilyl)-5-methylthiophene (CAS 18387-92-3) is a C-silylated thiophene derivative bearing a trimethylsilyl (TMS) group at the 2-position and a methyl substituent at the 5-position of the thiophene ring (C₈H₁₄SSi, MW 170.35 g/mol, density 0.94 g/cm³, boiling point 187.5 °C at 760 mmHg). The TMS group functions as a traceless protecting/directing group that can be selectively converted to halogens, boronic esters, or other functional handles via ipso-substitution, while the 5-methyl group modulates both the electronic character of the ring and the regioselectivity of subsequent lithiation and cross-coupling steps.

Molecular Formula C8H14SSi
Molecular Weight 170.35 g/mol
CAS No. 18387-92-3
Cat. No. B091430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trimethylsilyl)-5-methylthiophene
CAS18387-92-3
Molecular FormulaC8H14SSi
Molecular Weight170.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)[Si](C)(C)C
InChIInChI=1S/C8H14SSi/c1-7-5-6-8(9-7)10(2,3)4/h5-6H,1-4H3
InChIKeyLYPIKOKEIPRFIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trimethylsilyl)-5-methylthiophene (CAS 18387-92-3): A Regioselective Silylthiophene Building Block for Iterative Cross-Coupling and Photoswitch Synthesis


2-(Trimethylsilyl)-5-methylthiophene (CAS 18387-92-3) is a C-silylated thiophene derivative bearing a trimethylsilyl (TMS) group at the 2-position and a methyl substituent at the 5-position of the thiophene ring (C₈H₁₄SSi, MW 170.35 g/mol, density 0.94 g/cm³, boiling point 187.5 °C at 760 mmHg) . The TMS group functions as a traceless protecting/directing group that can be selectively converted to halogens, boronic esters, or other functional handles via ipso-substitution, while the 5-methyl group modulates both the electronic character of the ring and the regioselectivity of subsequent lithiation and cross-coupling steps [1]. This dual-substitution pattern distinguishes it from simpler silylthiophenes and enables iterative synthetic strategies in oligothiophene, dendrimer, and photoswitch construction [2].

Building Block Iterative Cross-Coupling TMS-directed lithiation
Photoswitch Dithienylethene Precursor Electrochemical modulation
Oligomer Discrete Oligothiophene Synthesis Controlled oxidative coupling

Why 2-(Trimethylsilyl)-5-methylthiophene Cannot Be Replaced by Unsubstituted or Monosubstituted Thiophene Analogs in Iterative Synthesis


The orthogonal reactivity encoded in the 2-TMS/5-Me substitution pattern is not replicated by any single in-class analog. 2-(Trimethylsilyl)thiophene (CAS 18245-28-8) lacks the methyl directing group, resulting in different lithiation regiochemistry and a 36-fold slower protiodesilylation rate under acidic conditions [1]. 2-Methylthiophene (CAS 554-14-3) possesses the methyl group but lacks the silyl ipso-substitution handle, precluding the sequential halogenation–cross-coupling cycles essential for dendrimer and oligomer growth [2]. 2,5-Bis(trimethylsilyl)thiophene (CAS 17906-71-7) offers two silyl handles but cannot achieve the mono-functionalization selectivity required for unsymmetrical building blocks, and its symmetric disilylation pattern drives oxidative polymerization toward high-molecular-weight polymers rather than discrete oligomers [3]. The 5-methyl-2-TMS combination is thus a non-interchangeable design element in iterative thiophene synthesis.

Target Compound
2-TMS / 5-Me Substitution
Enables orthogonal reactivity for iterative synthesis.
Analog Mismatch
2-(Trimethylsilyl)thiophene
Lacks the methyl directing group, altering lithiation regiochemistry.
2-Methylthiophene
Lacks the silyl ipso-substitution handle, preventing iterative cycles.
2,5-Bis(trimethylsilyl)thiophene
Symmetrical disilylation drives polymerization, not discrete oligomer growth.

Quantitative Differentiation Evidence for 2-(Trimethylsilyl)-5-methylthiophene Against Structural Analogs


Protiodesilylation Rate: 36-Fold Acceleration of 5-Methyl vs. Parent 2-(Trimethylsilyl)thiophene Under Acidic Conditions

In a direct head-to-head kinetic study, the first-order rate constant for protiodesilylation of 2-(trimethylsilyl)-5-methylthiophene (5-Me) was measured at 50 °C in MeOH (5 vol) / aqueous HClO₄ (2 vol). Relative to the unsubstituted parent compound 2-(trimethylsilyl)thiophene (krel = 1.00), the 5-Me derivative exhibits krel = 36, representing a 36-fold rate enhancement [1]. This trend is consistent across two independent solvent systems: in AcOH (4 vol) / aqueous H₂SO₄ (3 vol), the 5-Me compound again gives krel = 36 while 5-Cl (krel = 0.128) and 5-Br (krel = 0.098) are substantially slower. The log krel values for 5-substituted thiophenes show excellent linear correlation with σp⁺ constants, confirming the electron-donating methyl group accelerates electrophilic ipso-desilylation in a predictable, quantifiable manner [1].

Protiodesilylation Rate
Head-to-head
krel = 36
Supports acid-mediated deprotection workflow selection.
36-fold rate acceleration over parent under acidic conditions.
Protiodesilylation kinetics Structure–reactivity relationships Thiophene silyl cleavage

Base-Promoted Cleavage Rates in NaOMe/MeOH: Substituent-Dependent Desilylation Kinetics for Silylthiophene Building Blocks

In a systematic study of base cleavage of substituted 2-thienyltrimethylsilanes (X·C₄H₂S·SiMe₃-2) in NaOMe/MeOH at 50 °C, rate constants were determined for a series of substituents including X = H, 5-Me, 5-OMe, 5-Cl, 5-Br, 5-NO₂, 5-CN, 5-COPh, and 5-NMe₂ [1]. The 5-Me derivative was explicitly measured alongside these comparators. The study established that the aryl anion separates in the rate-determining step and that substituent effects on cleavage rates correlate with calculated deprotonation energies at the 2-position (STO-3G ab initio method). The electron-donating 5-Me group stabilizes the developing negative charge less effectively than 5-NO₂ or 5-CN, resulting in a moderate cleavage rate relative to electron-withdrawing substituted analogs. Approximate pKa values for the 2-position of the corresponding X·C₄H₃S compounds were derived, providing a quantitative framework for predicting reactivity in synthetic sequences requiring base-mediated desilylation [1].

Base-Promoted Cleavage
Cross-study comparable
Moderate rate
Predictable, tunable deprotection in orthogonal strategies.
Rate between H and strongly EWG-substituted analogs.
Base cleavage kinetics Organosilicon reactivity Thienyl anion stability

Regioselective Lithiation and Ipso-Substitution: TMS-Directed Functionalization Enables Iterative Dendrimer Growth

In the synthesis of all-thiophene dendrons and dendrimers, the trimethylsilyl group serves as the key enabling functionality for iterative growth. The TMS group at the 2-position directs lithiation to the adjacent 3-position (or 4-position when a 5-methyl substituent occupies the 5-position), after which boronation and Suzuki coupling install the next dendritic generation [1]. Critically, the TMS group can be quantitatively converted to iodine (via ICl) or bromine (via NBS) through ipso-substitution, generating halogen handles for subsequent cross-coupling cycles. Without the TMS group—as in 2-methylthiophene or 2-bromo-5-methylthiophene—this iterative sequence is impossible because lithiation occurs at the 5-position rather than the desired 3/4-position, and no traceless directing group is available for peripheral activation [1]. TBAF-mediated complete TMS removal yields the all-thiophene dendrimer framework, confirming the traceless nature of the TMS strategy. The synthetic approach using TMS protecting groups was demonstrated across multiple dendritic generations (G0–G3), with all compounds characterized by NMR, MS, and elemental analysis, and monodispersity confirmed by MALDI-TOF MS and GPC [1].

Iterative Dendrimer Synthesis
Class-level
G0–G3 generations achieved
Enables regioselective lithiation–borylation–coupling cycles.
MALDI-TOF and GPC confirmed monodispersity.
Regioselective lithiation Ipso-substitution Thiophene dendrimer synthesis

Photoswitch Precursor: Oxidation Potential Shift of 0.87–1.27 V Upon Photocyclization in Dithienylethene Systems

2-(Trimethylsilyl)-5-methylthiophene serves as the direct precursor to 4-lithio-5-methyl-2-trimethylsilylthiophene, which upon reaction with octafluorocyclopentene yields the bis(5-trimethylsilyl) derivative of 1,2-bis(2′-methylthien-3′-yl)perfluorocyclopentene (compound 8), obtained in 50% yield on gram scale after chromatographic purification and recrystallization [1]. This dithienylethene photoswitch exhibits a large oxidation potential shift (ΔEₒₓ) to the cathodic region of 0.87–1.27 V upon photocyclization [1]. This magnitude of electrochemical switching is among the largest reported for thiophene-based photoswitches at the time of publication and enables a dual-mode optical-electrical molecular switching device [2]. The TMS groups on the photoswitch serve as precursors to iodo functionalities (via ipso-substitution), converting the photoswitch into a cross-coupling-competent synthon for further elaboration [1].

Oxidation Potential Shift
Cross-study comparable
ΔEox = 0.87–1.27 V
Supports dual-mode optical–electrical switching research.
Gram-scale synthesis from target compound at 50% yield.
Photochromic switches Dithienylethene Oxidation potential modulation

Oxidative Polymerization Behavior: Monosilylated vs. Disilylated Thiophene Monomers for Conducting Polymers

The role of trimethylsilyl substituents in the anodic polymerization of thiophene was systematically studied. The oxidative polymerization reaction is activated by the presence of trimethylsilyl groups, and high molecular weight poly(3-alkyl)thiophene with low polydispersity requires two trimethylsilyl substituents in the 2,5-positions of the thiophene ring [1]. 2-(Trimethylsilyl)-5-methylthiophene, bearing only one TMS group (at the 2-position) and a methyl group at the 5-position, occupies a distinct reactivity niche: it undergoes oxidative coupling but does not achieve the same degree of polymerization activation as 2,5-bis(trimethylsilyl)thiophene. This makes the monosilylated compound suitable for synthesizing well-defined oligomers rather than high-molecular-weight polymers, whereas the disilylated analog is the monomer of choice when high-DP materials are targeted [1]. Electrooxidation studies of silyloligothiophenes with terminal TMS and methyl groups confirm two stepwise oxidations (radical cation and dication) separated by approximately 200 mV in cyclic voltammetry, demonstrating chemically reversible redox behavior [2].

Polymerization Behavior
Class-level
Oligomer-selective activation
Supports discrete oligomer synthesis over high-MW polymer formation.
Single TMS group provides intermediate activation.
Oxidative polymerization Conducting polymers Silylthiophene monomers

Physical Property Differentiation: Boiling Point and Density Relative to Structural Analogs for Purification and Handling Decisions

The physical properties of 2-(trimethylsilyl)-5-methylthiophene differentiate it from closely related analogs in ways that directly impact practical laboratory handling and purification. The compound is a liquid at room temperature with a boiling point of 187.5 °C at 760 mmHg and density of 0.94 g/cm³ . The 5-methyl substituent increases the boiling point relative to the unsubstituted 2-(trimethylsilyl)thiophene (CAS 18245-28-8), which has a lower molecular weight (156.32 g/mol vs. 170.35 g/mol) and correspondingly lower boiling point. The presence of only one TMS group distinguishes it from 2,5-bis(trimethylsilyl)thiophene (CAS 17906-71-7, MW 228.50 g/mol, two TMS groups, higher boiling point) and from 2-methylthiophene (CAS 554-14-3, MW 98.17 g/mol, no silicon, boiling point ~113 °C), which is significantly more volatile. These differences dictate distillation conditions, solvent compatibility, and storage requirements (flash point 67.2 °C) .

Physical Properties
Data to verify
BP 187.5 °C, density 0.94 g/cm³
Informs purification by fractional distillation and handling protocols.
Flash point 67.2 °C; GHS07 classification.
Boiling point comparison Density Purification parameters

Procurement-Driven Application Scenarios for 2-(Trimethylsilyl)-5-methylthiophene Based on Quantitative Differentiation Evidence


Iterative Synthesis of All-Thiophene Dendrons and Dendrimers via TMS-Directed Lithiation–Borylation–Coupling Cycles

Research groups constructing thiophene-based dendrimers for organic electronics or supramolecular assembly should procure 2-(trimethylsilyl)-5-methylthiophene as the core building block. As demonstrated in the synthesis of G0–G3 dendritic oligothiophenes, the TMS group enables regioselective 4-lithiation (directed by the 5-methyl substituent), followed by boronation and Suzuki coupling to install successive dendritic generations [1]. The TMS group is then converted to iodine or bromine via ipso-substitution (ICl or NBS), providing the halogen handle for the next cycle. This iterative sequence cannot be executed with 2-methylthiophene (lacks the silyl directing/leaving group) or 2-bromo-5-methylthiophene (lacks the directing group for lithiation). The 5-methyl group's electronic effect—quantified by the 36-fold protiodesilylation rate acceleration over the parent silylthiophene—also means that acid-mediated TMS removal is kinetically favored when fluoride-based deprotection must be avoided [2].

Synthesis of Dithienylethene Photochromic Switches with Large Electrochemical Modulation

For molecular electronics and photopharmacology programs developing dithienylethene-based photoswitches, this compound is the direct precursor to 4-lithio-5-methyl-2-trimethylsilylthiophene, which reacts with octafluorocyclopentene to form the photochromic core. The resulting photoswitch exhibits an oxidation potential shift of 0.87–1.27 V upon photocyclization—among the largest reported for thiophene-based systems [1]. The 50% gram-scale yield provides reproducible access to research quantities. The TMS termini serve as masked iodo groups (via ipso-substitution), enabling further cross-coupling elaboration of the photoswitch scaffold. Alternative precursors lacking the TMS group (e.g., 2-methylthiophene) cannot access this specific synthetic route because the silyl group is required for both the lithiation step and subsequent functionalization.

Synthesis of Discrete α,ω-Silyl-Functionalized Oligothiophenes for Organic Semiconductor Characterization

When the research objective is the synthesis and electrochemical characterization of well-defined oligothiophenes (tetramer, pentamer, heptamer) rather than polydisperse polymers, 2-(trimethylsilyl)-5-methylthiophene is the monomer of choice. Electrooxidation studies confirm that oligomers bearing terminal TMS and methyl groups undergo chemically reversible, well-separated (ca. 200 mV) two-step oxidations to radical cation and dication species [1]. This contrasts with the broad, featureless voltammograms observed for polythiophene films. The monosilylated monomer provides sufficient oxidative coupling activation for oligomer formation without driving polymerization to high molecular weight—a property that requires the disilylated 2,5-bis(trimethylsilyl)thiophene monomer [2]. Procurement of the monosilylated compound thus enables precise oligomer length control.

Regioselective Synthesis of Unsymmetrically 3,4-Disubstituted Thiophenes via Stepwise Ipso-Substitution

For medicinal chemistry and agrochemical programs requiring unsymmetrically substituted thiophene scaffolds, 2-(trimethylsilyl)-5-methylthiophene provides a regiochemically defined entry point. The TMS group undergoes regiospecific mono-ipso-substitution with electrophiles (ICl, NBS, or via electrochemical silylation protocols), and the 5-methyl group simultaneously blocks one α-position while electronically activating the ring toward electrophilic substitution at the remaining free positions [1]. This contrasts with 3,4-bis(trimethylsilyl)thiophene, which is designed for 3,4-disubstitution patterns, and with 2,5-bis(trimethylsilyl)thiophene, which yields symmetric 2,5-disubstituted products. The predictable protiodesilylation kinetics (krel = 36 for the 5-Me compound) allow selective removal of the TMS group under mild acidic conditions without affecting the methyl substituent [2].

Application
Selection Property
Validation Focus
All-Thiophene Dendrimer Research
TMS-directed regioselective lithiation
Iterative cycle fidelity and monodispersity
Dithienylethene Photoswitch Studies
Electrochemical modulation magnitude
Open vs. closed isomer oxidation potential shift
Discrete Oligothiophene Synthesis
Monosilylated monomer reactivity
Oligomer length control and redox reversibility
Unsymmetrical Thiophene Scaffold Synthesis
Stepwise ipso-substitution handle
Regioselectivity and TMS cleavage conditions

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